Barium zirconium trioxide
Description
Properties
IUPAC Name |
barium(2+);oxygen(2-);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3O.Zr/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFKDQYBEKOEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Zr+4].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO3Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12009-21-1 | |
| Record name | Barium zirconium oxide (BaZrO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium zirconium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Combustion Synthesis Using Citric Acid Complexation
Combustion synthesis represents a rapid, energy-efficient route for producing phase-pure BaZrO₃ nanoparticles. Kumar et al. demonstrated that dissolving barium and zirconium precursors in an aqueous solution with citric acid as a complexing agent and ammonia as a fuel enables a self-sustained exothermic reaction . The stoichiometric mixture (Ba:Zr = 1:1) undergoes dehydration at 80–120°C, followed by spontaneous combustion at ~300°C, yielding nanocrystalline BaZrO₃ without requiring post-synthesis calcination.
X-ray diffraction (XRD) analysis confirms the formation of a cubic perovskite structure (space group Pm-3m) with lattice parameter a = 4.19 Å . The absence of secondary phases (e.g., BaCO₃ or ZrO₂) underscores the efficacy of citric acid in coordinating cations and preventing segregation. Transmission electron microscopy (TEM) reveals spherical particles with an average size of 25–40 nm, attributed to the rapid reaction kinetics limiting Ostwald ripening. This method achieves >98% phase purity, making it suitable for applications requiring nanoscale homogeneity, such as thin-film capacitors.
Alkoxide Precursor Route for Stoichiometric Control
A patented alkoxide-based method addresses challenges in achieving precise Ba/Zr ratios, critical for minimizing defect concentrations in sintered ceramics . Tetrabutyl titanate (Ti(OC₄H₉)₄) and n-butyl zirconate (Zr(OC₄H₉)₄) are refluxed in a 1:1 molar ratio to form a homogeneous (Ti₁₋ₓZrₓ)-alkoxide solution. Subsequent hydrolysis produces a mixed oxide precursor (Ti₁₋ₓZrₓ)O₂, which is blended with barium carbonate (BaCO₃) in a 10–25% molar excess to compensate for zirconia attrition during milling.
Sintering at 1200–1400°C for 12–24 hours facilitates solid-state diffusion, yielding BaZrO₃ with x = 0.05–0.25 . Energy-dispersive X-ray spectroscopy (EDS) maps confirm uniform Zr distribution, while density measurements show >95% theoretical density for compositions with x ≤ 0.15. However, higher Zr substitutions (x > 0.20) induce lattice strain, evidenced by peak broadening in XRD patterns. This method’s scalability and compatibility with industrial milling processes make it advantageous for bulk ceramic production.
Sol-Gel Synthesis with Controlled Calcination
The sol-gel technique offers superior control over particle morphology and crystallinity. As detailed by recent studies, barium acetate (Ba(CH₃COO)₂) and zirconium(IV) n-propoxide (Zr(OCH₂CH₂CH₃)₄) are dissolved in glacial acetic acid and n-propanol, respectively, under vigorous stirring . Hydrolysis is initiated by adding deionized water (H₂O:alkoxide = 4:1 molar ratio), followed by aging at 80°C for 6 hours to promote gelation. The dried gel is calcined at 700–1000°C for 2 hours, with phase evolution monitored via thermogravimetric analysis (TGA).
| Calcination Temperature (°C) | Crystallite Size (nm) | Phase Composition (%) |
|---|---|---|
| 700 | 18 ± 3 | BaZrO₃: 85, ZrO₂: 15 |
| 800 | 25 ± 4 | BaZrO₃: 92, ZrO₂: 8 |
| 900 | 35 ± 5 | BaZrO₃: 97, ZrO₂: 3 |
| 1000 | 45 ± 6 | BaZrO₃: 99, ZrO₂: 1 |
Rietveld refinement of XRD data reveals that calcination above 900°C eliminates residual ZrO₂, yielding near-phase-pure BaZrO₃ . Scanning electron microscopy (SEM) images show agglomerated particles with primary crystallite sizes increasing from 18 nm (700°C) to 45 nm (1000°C). This method’s tunability makes it ideal for applications requiring specific surface areas, such as catalytic supports.
Urea-Mediated Homogeneous Precipitation
Urea decomposition provides a low-temperature pathway for precursor synthesis. Boschini et al. dissolved barium chloride (BaCl₂·2H₂O) and zirconyl chloride (ZrOCl₂·8H₂O) in deionized water, followed by urea addition (urea:cation = 20:1 molar ratio) . Heating to 90°C induces urea hydrolysis (NH₂CONH₂ + H₂O → 2NH₃ + CO₂), raising the pH and precipitating amorphous Zr(OH)₄·nH₂O and BaCO₃. Calcination at 1200°C for 2 hours initiates solid-state reaction:
Despite phase purity, dilatometric analysis reveals limited sinterability (<85% theoretical density) due to intra-particle porosity from CO₂ evolution. Modifying the heating profile to include intermediate holds at 600°C (for BaCO₃ decomposition) and 1100°C (for ZrO₂ rearrangement) improves density to 92% .
Comparative Analysis of Synthesis Methodologies
The selection of a BaZrO₃ preparation method hinges on balancing particle size, phase purity, and processing complexity:
-
Combustion synthesis excels in speed and nanoparticle production but requires precise fuel-to-oxidizer ratios.
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Alkoxide precursors enable exact stoichiometric control but involve toxic reagents and multi-step purification.
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Sol-gel methods offer morphological versatility but demand prolonged calcination.
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Urea precipitation is cost-effective yet struggles with residual porosity.
Chemical Reactions Analysis
Barium zirconium trioxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form different oxides.
Reduction: It can be reduced by hydrogen or carbon monoxide to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one of its components is replaced by another element or compound.
Common reagents used in these reactions include oxygen, hydrogen, and carbon monoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Solid Oxide Fuel Cells (SOFCs)
Overview:
BaZrO₃ is extensively utilized as an electrolyte material in solid oxide fuel cells. Its high ionic conductivity at elevated temperatures makes it suitable for facilitating the transport of oxygen ions.
Key Properties:
- High Ionic Conductivity: BaZrO₃ exhibits excellent ionic conductivity, particularly when doped with elements like yttrium (Y) or cerium (Ce), enhancing its performance in SOFC applications .
- Thermal Stability: The material maintains structural integrity at high operational temperatures, which is critical for SOFC efficiency.
Research Findings:
Recent studies have focused on optimizing the microstructural properties of BaZrO₃ through various doping strategies. For instance, doping with Yttria-stabilized zirconia (YSZ) has been shown to improve the ionic transport properties significantly .
Catalytic Applications
Catalyst Properties:
BaZrO₃ has been investigated for its catalytic properties in various chemical reactions, including methane reforming and CO oxidation.
Applications:
- Methane Reforming: BaZrO₃ can serve as a catalyst support, enhancing the activity and stability of metal catalysts used in methane reforming processes.
- Photocatalysis: Research has also explored the use of BaZrO₃ in photocatalytic applications, where it demonstrates promising activity under UV light irradiation .
Gas Sensors
Functionality:
The electrical properties of BaZrO₃ change in response to specific gases, making it a suitable candidate for gas sensing applications.
Applications:
- Detection of Toxic Gases: BaZrO₃-based sensors are being developed for the detection of toxic gases such as CO and NO₂. The material's sensitivity to these gases allows for real-time monitoring and environmental safety applications .
- Thick Film Gas Sensors: Nano-sized BaZrO₃ powders are utilized to enhance the gas sensing performance of thick film sensors, improving their response times and sensitivity .
Advanced Materials Development
Dielectric Applications:
BaZrO₃ is also being explored for its dielectric properties in electronic devices.
Applications:
- Capacitors: Due to its high dielectric constant, BaZrO₃ can be used in capacitors for energy storage applications.
- Thin Film Transistors: The material's stability and insulating properties make it a candidate for use in thin film transistors .
Data Table: Summary of Applications
| Application Area | Key Properties | Notable Research Findings |
|---|---|---|
| Solid Oxide Fuel Cells | High ionic conductivity | Improved performance with Y-doping |
| Catalysis | Enhanced catalytic activity | Effective in methane reforming |
| Gas Sensors | Sensitivity to specific gases | Real-time monitoring capabilities |
| Advanced Dielectrics | High dielectric constant | Potential use in capacitors and transistors |
Case Study 1: Solid Oxide Fuel Cell Performance
A study conducted by Zhang et al. demonstrated that Y-doped BaZrO₃ exhibited ionic conductivities exceeding 0.1 S/cm at 800°C. The research highlighted that optimizing the doping concentration significantly affects the electrochemical performance of SOFCs using this material as an electrolyte.
Case Study 2: Photocatalytic Activity
Research by Li et al. explored the photocatalytic degradation of organic pollutants using BaZrO₃ under UV light. The findings indicated that BaZrO₃ exhibited superior photocatalytic activity compared to traditional catalysts due to its unique electronic structure and surface properties .
Mechanism of Action
The mechanism by which barium zirconium trioxide exerts its effects is primarily through its stability and reactivity. In medical applications, its radiopacity allows it to be easily detected in imaging techniques. In industrial applications, its thermal stability allows it to withstand high temperatures without decomposing .
Comparison with Similar Compounds
Comparison with Similar Compounds
BZT belongs to a family of perovskite oxides. Below, it is compared to structurally and functionally analogous compounds:
Lead Zirconate (PbZrO₃)
- Formula : PbZrO₃ (CAS: N/A; EC: 235-039-4) .
- Structure : Perovskite, but exhibits antiferroelectric behavior at room temperature, unlike BZT’s paraelectric nature .
- Properties : Lower melting point (~2300°C, estimated) and higher density (~7.0–7.5 g/cm³) due to lead’s atomic mass .
- Applications : Used in piezoelectric actuators and memory devices. However, lead toxicity limits its industrial use .
Barium Titanate (BaTiO₃)
- Formula : BaTiO₃ (CAS: 12009-21-1) .
- Structure : Perovskite with ferroelectric properties below 120°C .
- Properties : Lower thermal stability (melting point ~1625°C) but superior dielectric constant (>1000), making it ideal for capacitors .
- Applications : Dominates the electronics industry for multilayer capacitors and transducers .
Cerium Zirconium Tetraoxide (CeZrO₄)
- Formula : CeZrO₄ (CAS: N/A) .
- Structure : Fluorite-type structure, differing from perovskite.
- Properties : High oxygen storage capacity and redox stability, enabling use in automotive catalytic converters .
- Applications : Catalysis and environmental remediation, contrasting with BZT’s electrochemical focus .
Barium Titanium Zirconium Oxide (BaTiₓZr₁₋ₓO₃)
- Formula : BaTiₓZr₁₋ₓO₃ (CAS: N/A) .
- Structure : Solid solution of BaTiO₃ and BaZrO₃, balancing ferroelectricity (from Ti) and stability (from Zr).
- Applications : Tunable dielectric properties for sensors and energy storage .
Data Tables
Table 1: Structural and Thermal Properties
| Compound | Formula | Structure | Melting Point (°C) | Density (g/cm³) | Key Property |
|---|---|---|---|---|---|
| Barium Zirconate | BaZrO₃ | Perovskite | >2700 | 5.52 | Proton conductivity |
| Lead Zirconate | PbZrO₃ | Perovskite | ~2300 | 7.0–7.5 | Antiferroelectricity |
| Barium Titanate | BaTiO₃ | Perovskite | ~1625 | 6.02 | Ferroelectricity |
| Cerium Zirconium Oxide | CeZrO₄ | Fluorite | ~2500 | 6.2 | Oxygen storage |
Research Findings
- BZT in Energy : BZT’s proton conductivity (~10⁻³ S/cm at 600°C) is critical for SOFC electrolytes, though it underperforms compared to doped cerates (e.g., BaCeO₃) in reducing atmospheres .
- Lead-Free Alternatives : BZT-based composites (e.g., BaZr₀.₈Y₀.₂O₃) are being explored to replace lead zirconate in piezoelectrics .
- Composite Systems : BaTiₓZr₁₋ₓO₃ solid solutions show enhanced tunability for microwave dielectrics, achieving permittivity >500 .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing high-purity barium zirconium trioxide (BaZrO₃) in laboratory settings?
- Methodological Answer : Solid-state synthesis is widely used, involving stoichiometric mixing of barium carbonate (BaCO₃) and zirconium dioxide (ZrO₂), followed by calcination at 1200–1400°C for 12–24 hours. Phase purity must be verified via X-ray diffraction (XRD) (e.g., peaks at 40.6˚, 35.2˚, and 31.3˚ 2θ for ZrO₂ impurities ). Wet-chemical methods like sol-gel or co-precipitation offer better homogeneity but require strict control of pH and precursor decomposition temperatures .
Q. How should this compound be stored to prevent degradation in experimental settings?
- Methodological Answer : BaZrO₃ is hygroscopic and reacts with atmospheric CO₂. Storage in desiccators under inert gas (e.g., argon) is critical. Prolonged exposure to humidity can lead to carbonate formation, altering proton conductivity properties .
Q. What characterization techniques are essential for confirming the phase purity of BaZrO₃?
- Methodological Answer : XRD is mandatory for phase identification, with reference to JCPDS patterns (e.g., zirconium dioxide peaks at 40.6˚ and 35.2˚ 2θ ). Additional techniques include Raman spectroscopy (to detect oxygen vacancy modes) and scanning electron microscopy (SEM) for grain size analysis. Cross-validate with energy-dispersive X-ray spectroscopy (EDS) to confirm stoichiometry .
Advanced Research Questions
Q. How can sintering challenges in BaZrO₃-based proton conductors be addressed to reduce grain boundary resistance?
- Methodological Answer : Poor sintering behavior (e.g., high porosity) is mitigated by:
- Doping : Yttrium doping (e.g., BaZr₀.₉Y₀.₁O₃) enhances grain boundary conductivity by stabilizing cubic phases .
- Sintering aids : Additives like ZnO or NiO lower sintering temperatures (e.g., 1450°C → 1300°C) and promote densification .
- Spark plasma sintering (SPS) : Rapid sintering under pressure reduces grain growth and improves density .
Q. What experimental strategies resolve contradictions in proton conductivity data for doped BaZrO₃?
- Methodological Answer : Discrepancies arise from variations in hydration levels, dopant distribution, and measurement conditions. Standardize protocols by:
- Controlled hydration : Anneal samples in H₂O-saturated atmospheres (e.g., 600°C, 24 hours) to ensure consistent protonation .
- Impedance spectroscopy : Use frequency ranges (1 Hz–1 MHz) to separate bulk, grain boundary, and electrode contributions .
- Atom probe tomography : Map dopant distribution to identify segregation at grain boundaries .
Q. How do CO₂ and H₂O environments affect the stability of BaZrO₃ in intermediate-temperature fuel cells?
- Methodological Answer : BaZrO₃ exhibits superior CO₂ resistance compared to BaCeO₃-based materials due to weaker carbonate formation tendencies. Validate via:
- Thermogravimetric analysis (TGA) : Monitor weight changes in CO₂-rich atmospheres (e.g., 5% CO₂, 600°C) .
- Long-term conductivity tests : Measure conductivity degradation over 100+ hours in humidified air (3% H₂O) .
Q. What safety protocols are critical when handling this compound in lab settings?
- Methodological Answer : While BaZrO₃ lacks comprehensive toxicology data, general precautions for barium compounds apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
